Spizofurone

Overview

Description

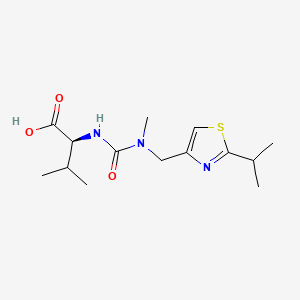

Spizofurone, also known as AG-629, is a spirobenzofuranone derivative. It was patented by Japan’s largest pharmaceutical company, Takeda Chemical Industries, Ltd., as an anti-ulcer agent .

Synthesis Analysis

The synthesis of Spizofurone involves several steps. Compounds were synthesized to evaluate the SAR in 5-(2-ethenyl substituted)-3(2H)-furanones. Electron-withdrawing substituents on the aromatic ring gave 2-3-fold higher activity .Molecular Structure Analysis

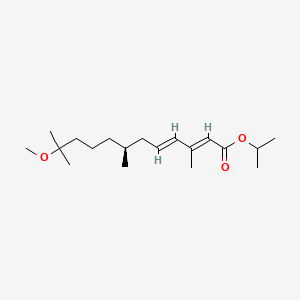

The molecular formula of Spizofurone is C12H10O3 . The IUPAC name is 5-acetylspiro [1-benzofuran-2,1’-cyclopropane]-3-one . The canonical SMILES representation is CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 .Physical And Chemical Properties Analysis

Spizofurone has a molecular weight of 202.21 g/mol . Its exact mass is 202.06 . The percent composition is C 71.28%, H 4.98%, O 23.74% .Scientific Research Applications

Anti-Ulcer Activity

Spizofurone has been studied for its potential anti-ulcer activity. It has shown promising results in inhibiting acute gastric ulcerations induced by various substances such as ethanol, HCl, aspirin, and indomethacin . The compound was found to be effective when administered orally or intraperitoneally .

Cytoprotection

In addition to its anti-ulcer properties, Spizofurone has also been investigated for its cytoprotective effects. The compound has shown potential in protecting cells from damage caused by various factors .

Inhibition of Gastric Antral Ulcers

Spizofurone has demonstrated significant inhibitory activity on indomethacin-induced gastric antral ulcers in rats . This suggests that the compound could potentially be used in the treatment of this type of ulcer .

Drug Development

Spizofurone is being studied as a small molecule drug with potential therapeutic applications in various diseases . The compound is currently in the preclinical phase of development .

Synthesis of Furo-Pyranones

The molecular structure of Spizofurone includes a furo-pyranone framework, which is present in various biologically potent natural products and un-natural small molecules . This makes Spizofurone a valuable target in synthetic organic chemistry and medicinal chemistry .

Study of Structure-Activity Relationships (SAR)

Spizofurone has been used in studies to evaluate the Structure-Activity Relationships (SAR) in 5- (2-ethenyl substituted)-3 (2H)-furanones . These studies help in understanding how the structure of a molecule affects its biological activity .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Spizofurone is primarily targeted towards the gastric mucosa . The gastric mucosa is the mucous membrane layer of the stomach which contains the glands and the gastric pits. It plays a vital role in digestion, and its health and integrity are essential for the normal functioning of the stomach .

Biochemical Pathways

Given its similarity to prostaglandin e2 in terms of mechanism of action , it can be inferred that Spizofurone might influence the prostaglandin synthesis pathways. Prostaglandins are known to play a key role in the protection of the gastric mucosa, and any alteration in their synthesis can lead to various gastric conditions .

Pharmacokinetics

It is known that spizofurone can be administered orally , suggesting that it is well-absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of Spizofurone remains to be studied.

Result of Action

The primary result of Spizofurone’s action is the prevention of gastric ulcers . By increasing the blood flow to the gastric mucosa, Spizofurone promotes the healing of ulcers . In animal models, Spizofurone has been shown to inhibit gastric antral ulcers induced by indomethacin .

properties

IUPAC Name |

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETMGIIITGNLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868144 | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spizofurone | |

CAS RN |

72492-12-7 | |

| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spizofurone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIZOFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?

A1: Research suggests that Spizofurone exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []

Q2: How does Spizofurone compare to other anti-ulcer drugs like Cimetidine in preclinical models?

A2: Studies in animal models demonstrate that Spizofurone exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.

Q3: Does Spizofurone share a similar mechanism of action with Prostaglandin E2 in treating ulcers?

A3: Both Spizofurone and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.

Q4: Has the structure-activity relationship of Spizofurone and related compounds been explored?

A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on Spizofurone analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []

Q5: Is there evidence that Spizofurone can prevent ulcer formation in stressful situations?

A5: Studies have shown that Spizofurone effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that Spizofurone may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.

Q6: Does Spizofurone impact gastric acid secretion, a key factor in ulcer development?

A6: Research indicates that Spizofurone can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.

Q7: What is the impact of Spizofurone on ulcer healing compared to existing drugs?

A7: In animal models, Spizofurone demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.

Q8: Are there any preclinical studies exploring the potential benefits of combining Spizofurone with other anti-ulcer agents?

A8: Preclinical research has explored the combined effects of Spizofurone with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining Spizofurone with other medications for ulcer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)